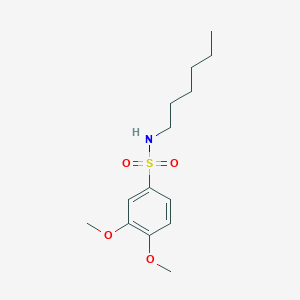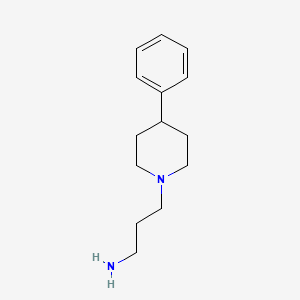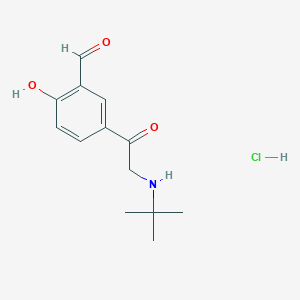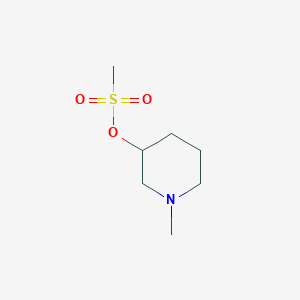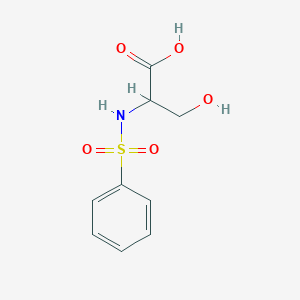
N-(Phenylsulfonyl)serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenylsulfonyl)serine is an organic compound with the molecular formula C9H11NO5S It is a derivative of propanoic acid, featuring a hydroxy group, a phenylsulfonyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)serine typically involves the reaction of 3-hydroxypropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenylsulfonyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[(phenylsulfonyl)amino]propanoic acid.
Reduction: Formation of 3-hydroxy-2-[(phenylsulfanyl)amino]propanoic acid.
Substitution: Formation of N-alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(Phenylsulfonyl)serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Phenylsulfonyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-[(methylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(ethylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(propylsulfonyl)amino]propanoic acid
Uniqueness
N-(Phenylsulfonyl)serine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfonyl groups, the phenylsulfonyl derivative exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H11NO5S |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
2-(benzenesulfonamido)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |
Clave InChI |
WQVIJBXPLXLSCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
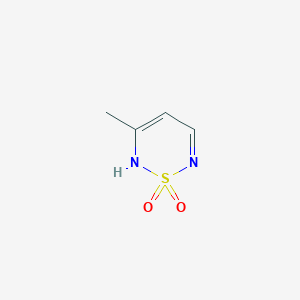
![1-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8657153.png)

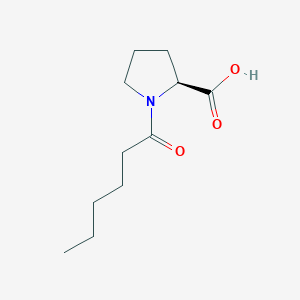

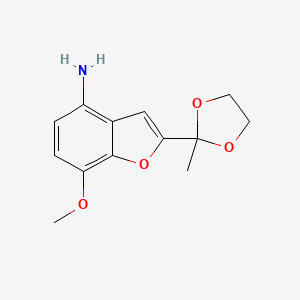
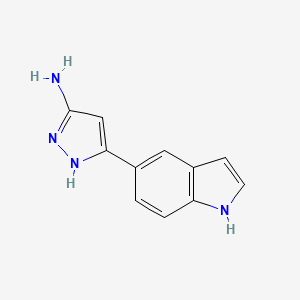
![5,5-Dimethyl-3-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8657201.png)
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)
